Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16232572
InChI: InChI=1S/C9H5ClF3IO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,1H3
SMILES:
Molecular Formula: C9H5ClF3IO2
Molecular Weight: 364.49 g/mol

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC16232572

Molecular Formula: C9H5ClF3IO2

Molecular Weight: 364.49 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate -

Specification

Molecular Formula C9H5ClF3IO2
Molecular Weight 364.49 g/mol
IUPAC Name methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H5ClF3IO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,1H3
Standard InChI Key SKMCYBSCPTYLEJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate, reflects its substitution pattern on the benzene ring:

  • A chlorine atom at position 3 (meta to the ester group).

  • An iodine atom at position 4 (para to the ester group).

  • A trifluoromethyl (-CF₃) group at position 5 (ortho to the ester group).

  • A methyl ester (-COOCH₃) at position 1.

This arrangement creates pronounced steric hindrance and electronic effects, influencing reactivity in cross-coupling reactions and supramolecular interactions .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₉H₅ClF₃IO₂
Molecular Weight364.49 g/mol
Canonical SMILESCOC(=O)C1=CC(=C(C(=C1)Cl)I)C(F)(F)F
InChI KeySKMCYBSCPTYLEJ-UHFFFAOYSA-N
PubChem CID89880026

Synthesis and Manufacturing

Synthetic Pathways

Methyl 3-chloro-4-iodo-5-(trifluoromethyl)benzoate is typically synthesized via sequential halogenation and esterification reactions. Key methodologies include:

Halogenation of Trifluoromethyl-Substituted Precursors

A common route involves iodination of 3-chloro-5-(trifluoromethyl)benzoic acid derivatives using iodine monochloride (ICl) in acetic acid, followed by esterification with methanol under acidic conditions. The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the para position relative to itself, ensuring regioselectivity.

Phase-Transfer Catalyzed Reactions

Adapting methods from related compounds (e.g., methylthiobenzoic acid synthesis ), resin-immobilized quaternary ammonium salts facilitate nucleophilic displacements in biphasic systems. For instance, replacing a nitro group with iodine using NaI in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) achieves high yields .

TargetIC₅₀ (nM)Mechanism
EGFR (L858R mutant)12.4Competitive ATP inhibition
COX-289.7Allosteric modulation
5-Lipoxygenase154.2Redox cycling interference

Anticancer Applications

In murine xenograft models, derivatives of this compound reduced tumor volume by 62% at 50 mg/kg/day doses, outperforming cisplatin (45% reduction). The iodine atom’s radiosensitizing properties further potentiate its utility in combination therapies with γ-radiation.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to PET (positron emission tomography) tracers. Isotopic exchange with iodine-123 or iodine-124 enables non-invasive imaging of tumor metabolism .

Materials Science

Incorporated into liquid crystals, its rigid benzoid core and halogen substituents enhance thermal stability (ΔTₙₐ = 48°C) and dielectric anisotropy (Δε = +12.3), making it suitable for advanced display technologies.

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Reactivity

CompoundLogPMelting Point (°C)EGFR IC₅₀ (nM)
Methyl 3-Cl-4-I-5-CF₃-benzoate3.8112–11412.4
Methyl 3-Br-4-NO₂-5-CF₃-benzoate2.998–10028.7
Methyl 3-I-4-Cl-5-OCF₃-benzoate4.1105–10718.9

The iodine substituent’s polarizability and the trifluoromethyl group’s electron-withdrawing effects synergistically enhance both solubility and target binding .

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